2,6-difluoro-N-(1-phenylpropyl)benzamide
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Overview
Description
2,6-Difluoro-N-(1-phenylpropyl)benzamide is a chemical compound with the molecular formula C16H15F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and a phenylpropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(1-phenylpropyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form 2,6-difluorobenzamide.
Phenylpropyl Amine Addition: The resulting 2,6-difluorobenzamide is then reacted with 1-phenylpropylamine under conditions of reflux in an organic solvent like dichloromethane to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions at the fluorine atoms or the benzene ring can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated derivatives, alkylated products, and other functionalized compounds.
Scientific Research Applications
2,6-Difluoro-N-(1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(1-phenylpropyl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Difluoro-N-(1-propyl-1H-pyrrol-2-yl)methyl]aniline
2,6-Difluoro-N-(1-phenylpropyl)aniline
Uniqueness: 2,6-Difluoro-N-(1-phenylpropyl)benzamide is unique due to its specific structural features, such as the presence of fluorine atoms and the phenylpropyl group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(1-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-2-14(11-7-4-3-5-8-11)19-16(20)15-12(17)9-6-10-13(15)18/h3-10,14H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTAXUPQDWBMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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